molecular formula C8H2BrF4NO B12974094 6-Bromo-2-fluoro-3-(trifluoromethoxy)benzonitrile

6-Bromo-2-fluoro-3-(trifluoromethoxy)benzonitrile

Cat. No.: B12974094
M. Wt: 284.00 g/mol
InChI Key: SMSANFOGHABHJY-UHFFFAOYSA-N
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Description

6-Bromo-2-fluoro-3-(trifluoromethoxy)benzonitrile: is an organic compound with the molecular formula C8H2BrF4NO It is a derivative of benzonitrile, characterized by the presence of bromine, fluorine, and trifluoromethoxy groups attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-fluoro-3-(trifluoromethoxy)benzonitrile typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:

    Fluorination: The fluorine atom can be introduced using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Trifluoromethoxylation: The trifluoromethoxy group can be introduced using trifluoromethyl ether (CF3O-) sources, often under basic conditions.

    Nitrile Formation: The nitrile group can be introduced through a cyanation reaction using reagents like copper(I) cyanide (CuCN) or sodium cyanide (NaCN).

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and advanced purification techniques may be employed to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-fluoro-3-(trifluoromethoxy)benzonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles (e.g., amines, thiols) under suitable conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, potentially altering the functional groups attached to the benzene ring.

    Coupling Reactions: It can undergo coupling reactions such as Suzuki-Miyaura and Heck reactions, forming new carbon-carbon bonds.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols, often in the presence of a base (e.g., potassium carbonate, K2CO3) and a solvent (e.g., dimethylformamide, DMF).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., potassium phosphate, K3PO4) in solvents like tetrahydrofuran (THF).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzonitriles, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

6-Bromo-2-fluoro-3-(trifluoromethoxy)benzonitrile has several scientific research applications:

    Pharmaceuticals: It can serve as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.

    Materials Science: The compound’s unique electronic properties make it useful in the development of advanced materials, such as organic semiconductors and liquid crystals.

    Chemical Biology: It can be used as a probe or ligand in studies involving biological systems, helping to elucidate molecular interactions and pathways.

    Agricultural Chemistry:

Mechanism of Action

The mechanism of action of 6-Bromo-2-fluoro-3-(trifluoromethoxy)benzonitrile depends on its specific application. In pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, influencing its pharmacokinetic properties. The bromine and fluorine atoms can participate in halogen bonding, affecting the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-6-fluoro-3-(trifluoromethoxy)benzonitrile
  • 3-Bromo-2-fluoro-6-(trifluoromethoxy)benzonitrile
  • 2-Fluoro-6-(trifluoromethyl)benzonitrile
  • 3-(Trifluoromethyl)benzonitrile

Uniqueness

6-Bromo-2-fluoro-3-(trifluoromethoxy)benzonitrile is unique due to the specific arrangement of its substituents, which can influence its reactivity and interactions with other molecules. The presence of both bromine and fluorine atoms, along with the trifluoromethoxy group, imparts distinct electronic and steric properties, making it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C8H2BrF4NO

Molecular Weight

284.00 g/mol

IUPAC Name

6-bromo-2-fluoro-3-(trifluoromethoxy)benzonitrile

InChI

InChI=1S/C8H2BrF4NO/c9-5-1-2-6(15-8(11,12)13)7(10)4(5)3-14/h1-2H

InChI Key

SMSANFOGHABHJY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1OC(F)(F)F)F)C#N)Br

Origin of Product

United States

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